7-オキソスタウロスポリン

概要

説明

7-オキソスタウロスポリンは、スタウロスポリンの誘導体であり、スタウロスポリンはもともとストレプトマイセス・スタウロスポレウス菌から単離された天然物です。この化合物はインドロカルバゾールアルカロイドファミリーに属し、タンパク質キナーゼの強力な阻害など、さまざまな生物学的活性で知られています。

2. 製法

合成経路と反応条件

7-オキソスタウロスポリンの合成には、インドロカルバゾールコアの形成とそれに続く官能基化など、いくつかの重要なステップが含まれます。一般的な合成経路の1つは、スタウロスポリン誘導体を、N-クロロスクシンイミドやN-ブロモスクシンイミドなどの試薬と求電子反応させて、特定の位置にハロゲン原子を導入することから始まります。 続いて、tert-ブトキシドカリウムなどの塩基を用いた酸化反応を行い、目的の7-オキソ誘導体を得ます .

工業的生産方法

7-オキソスタウロスポリンの工業的生産は、異種発現とプロセスの最適化によって達成できます。ストレプトマイセス・アルバスなどの特性が良く分かっている異種宿主への多コピー生合成遺伝子クラスターの統合と、発酵プロセスの最適化によって、高収量の7-オキソスタウロスポリンを得ることができます。 この方法は、天然生産者と比較して生産量を大幅に増加させることが示されています .

科学的研究の応用

作用機序

7-オキソスタウロスポリンは、主にタンパク質キナーゼの阻害を介してその効果を発揮します。それはキナーゼのATP結合部位に結合し、ATPの結合を阻害し、キナーゼ活性を阻害します。 この阻害は、細胞増殖と生存に関与するさまざまなシグナル伝達経路を破壊し、最終的にがん細胞のアポトーシスを誘導します .

6. 類似の化合物との比較

類似の化合物

スタウロスポリン: 親化合物であり、幅広いキナーゼ阻害で知られていますが、選択性の欠如により臨床での使用は限られています.

7-ヒドロキシスタウロスポリン (UCN-01): 特定のキナーゼに対する選択性を高めた誘導体であり、現在、がん治療の臨床試験中です.

ミドスタウリン: 急性骨髄性白血病の治療に使用される半合成誘導体です.

7-オキソスタウロスポリンの独自性

7-オキソスタウロスポリンは、7位での特異的な修飾により、親化合物と比較して生物学的活性と選択性を高めており、独自性があります。 これらの修飾により、抗がん剤としてのさらなる開発のための有望な候補となっています .

生化学分析

Biochemical Properties

7-Oxostaurosporine is known to interact with various enzymes and proteins, particularly protein kinase C . It is a potent inhibitor of this enzyme, which plays a crucial role in several biochemical reactions, including cell proliferation and differentiation . The nature of these interactions involves the binding of 7-Oxostaurosporine to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

7-Oxostaurosporine has been found to exert significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce cell cycle arrest in the G2/M phase in human leukemia K562 cells .

Molecular Mechanism

The molecular mechanism of action of 7-Oxostaurosporine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the cell cycle at the G2 stage with the accumulation of 4C DNA cells .

Metabolic Pathways

Given its inhibitory effect on protein kinase C, it is likely that it interacts with enzymes and cofactors involved in signal transduction pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxo Staurosporine involves several key steps, including the formation of the indolocarbazole core and subsequent functionalization. One common synthetic route starts with the electrophilic reaction of staurosporine derivatives with reagents such as N-chlorosuccinimide and N-bromosuccinimide to introduce halogen atoms at specific positions. This is followed by oxidation reactions using bases like potassium tert-butoxide to obtain the desired 7-oxo derivatives .

Industrial Production Methods

Industrial production of 7-oxo Staurosporine can be achieved through heterologous expression and process optimization. By integrating multi-copy biosynthetic gene clusters into well-characterized heterologous hosts such as Streptomyces albus, and optimizing fermentation processes, high yields of 7-oxo Staurosporine can be obtained. This method has been shown to significantly increase production levels compared to native producers .

化学反応の分析

反応の種類

7-オキソスタウロスポリンは、酸化、還元、置換など、さまざまな化学反応を起こします。 例えば、酸化反応は酸素含有官能基を導入するために使用できますが、置換反応は化合物の構造を修飾して生物学的活性を高めることができます .

一般的な試薬と条件

7-オキソスタウロスポリンの合成と修飾に使用される一般的な試薬には、N-クロロスクシンイミド、N-ブロモスクシンイミド、tert-ブトキシドカリウムなどがあります。

生成される主な生成物

これらの反応から生成される主な生成物には、7-オキソスタウロスポリンのさまざまなハロゲン化および酸化誘導体があります。 これらの誘導体は、生物学的活性を高めていることが示されており、さらなる研究開発に役立ちます .

4. 科学研究への応用

類似化合物との比較

Similar Compounds

Staurosporine: The parent compound, known for its broad-spectrum kinase inhibition but limited clinical use due to its lack of selectivity.

7-hydroxystaurosporine (UCN-01): A derivative with enhanced selectivity for certain kinases, currently in clinical trials for cancer therapy.

Midostaurin: A semi-synthetic derivative used for the treatment of acute myeloid leukemia.

Uniqueness of 7-oxo Staurosporine

7-oxo Staurosporine is unique due to its specific modifications at the 7-position, which enhance its biological activity and selectivity compared to the parent compound. These modifications make it a promising candidate for further development as an anticancer agent .

生物活性

7-Oxostaurosporine, a derivative of the indolocarbazole alkaloid staurosporine, has garnered attention due to its significant biological activities, particularly in the fields of oncology and parasitology. This compound exhibits potent cytotoxic effects against various cancer cell lines and demonstrates inhibitory activity against specific protein kinases. This article synthesizes findings from diverse studies to elucidate the biological activity of 7-oxostaurosporine, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

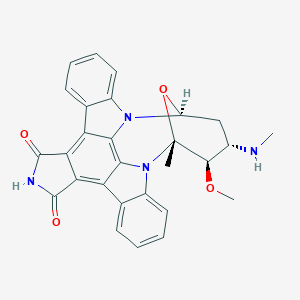

Chemical Structure and Derivation

7-Oxostaurosporine is structurally related to staurosporine, which was first isolated from the fermentation broth of Streptomyces staurosporeus in 1977. The modification at the C-7 position enhances its biological properties. The compound's structure can be represented as follows:

Protein Kinase Inhibition

7-Oxostaurosporine has been identified as a potent inhibitor of protein kinase C (PKC). Research indicates that it can inhibit PKC activity at concentrations as low as 3 ng/ml, significantly affecting cell cycle progression in K-562 cells by inducing G2 phase arrest . This inhibition is crucial for its anticancer effects, as PKC plays a pivotal role in cell signaling pathways associated with growth and proliferation.

Cytotoxicity Against Cancer Cell Lines

Multiple studies have reported the cytotoxic effects of 7-oxostaurosporine across various cancer cell lines. For instance:

- IC₅₀ Values : In a study involving a mixture of hydroxy derivatives of 7-oxostaurosporine, IC₅₀ values were found in the nanomolar range, indicating strong cytotoxicity—up to 14 times more potent than staurosporine itself against certain tumor cell lines .

The following table summarizes the cytotoxic activity of 7-oxostaurosporine against different cancer cell lines:

Anti-Amoebic Activity

Recent studies have highlighted the antiamoebic properties of 7-oxostaurosporine against Acanthamoeba castellanii. The compound showed an IC₅₀ value of approximately 0.92 µM after prolonged exposure (144 hours), leading to non-viable cysts . The mechanism involves inducing apoptosis-like processes characterized by chromatin condensation and mitochondrial dysfunction, which are critical for effective amoebicidal activity.

Case Studies and Research Findings

- Study on Anticancer Activity : A systematic investigation into the anticancer effects of 7-oxostaurosporine revealed that it induces significant cell cycle arrest and apoptosis in HL-60 leukemia cells. The study noted an increase in cells accumulating in the G2/M phase, indicating effective targeting of cell division processes .

- Mechanistic Insights : Further evaluation demonstrated that treatment with 7-oxostaurosporine resulted in reduced ATP levels and compromised mitochondrial membrane potential, confirming its role in inducing cellular stress responses leading to apoptosis .

特性

IUPAC Name |

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTTVLREWUNNRO-UGZRAAABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。